molecular formula C14H14O3 B1219717 2-(Naphthalen-2-yloxy)-propionic acid methyl ester CAS No. 30406-75-8

2-(Naphthalen-2-yloxy)-propionic acid methyl ester

Cat. No.: B1219717
CAS No.: 30406-75-8
M. Wt: 230.26 g/mol
InChI Key: XPUKIATWMAOOFP-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-propionic acid methyl ester is an organic compound that belongs to the class of esters It is derived from 2-naphthol and propionic acid, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-propionic acid methyl ester typically involves the esterification of 2-(Naphthalen-2-yloxy)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the process may include steps for the purification and isolation of the ester product, such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-propionic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 2-(Naphthalen-2-yloxy)-propionic acid and methanol.

    Reduction: 2-(Naphthalen-2-yloxy)-propanol.

    Substitution: Various substituted naphthyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-propionic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A precursor for the synthesis of 2-(Naphthalen-2-yloxy)-propionic acid methyl ester.

    2-(Naphthalen-2-yloxy)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    2-(Naphthalen-2-yloxy)-ethanol: An alcohol derivative with similar naphthyl substitution.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

30406-75-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-naphthalen-2-yloxypropanoate

InChI

InChI=1S/C14H14O3/c1-10(14(15)16-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3

InChI Key

XPUKIATWMAOOFP-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(C(=O)OC)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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